N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide
Description
N-[(2Z)-5-(Benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group at position 5 and a 4-chlorophenylacetamide moiety. Thiadiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, due to their ability to mimic bioisosteres of peptide bonds and interact with enzyme active sites .
Properties
Molecular Formula |
C17H14ClN3O3S2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-21-17(25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22) |
InChI Key |
XLOUFHICQOOYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by benzylamine to yield the final compound .
Chemical Reactions Analysis
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been studied for its potential anticancer activity and as an inhibitor of certain enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Physical Properties
The benzylsulfonyl group in the target compound distinguishes it from other thiadiazole derivatives. For example:
- Compound 11a (): Features a 5-acetyl and 3-phenyl substitution, with a melting point of 214–216°C. The acetyl group reduces thermal stability compared to the sulfonyl group in the target compound, which likely enhances polarity and solubility .
- Compound 6f (): Contains a 4-chlorophenyl group and a thiophene-2-carbonyl substituent, achieving a higher melting point (240–242°C) due to increased molecular rigidity from aromatic stacking .
Data Tables: Comparative Analysis of Key Compounds
Research Findings and Implications
- Thermal Stability : Sulfonyl-substituted thiadiazoles (e.g., target compound) are expected to exhibit higher thermal stability than acetylated analogs due to stronger intermolecular interactions .
- Bioactivity : The 4-chlorophenyl group, common in the target compound and 6f , correlates with enhanced lipophilicity and membrane permeability, critical for CNS-targeting drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfonylation and acetamide coupling. For example, analogous compounds are synthesized using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to activate carboxylic acids for amide bond formation .
- Optimization Tips :
- Temperature : Maintain reactions at 0–5°C during coupling to minimize side reactions.
- Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/acetone mixtures) to isolate high-purity products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Key for verifying the Z-configuration of the imine bond (δ 8.5–9.5 ppm for imine protons) and aromatic substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of benzylsulfonyl group at m/z ~150) .
- FT-IR : Confirms amide C=O stretching (~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- HPLC : Use a C18 column with a methanol/water gradient (UV detection at 254 nm) to quantify purity (>95% required for biological assays) .
- Common Impurities :
- Unreacted 4-chlorophenylacetic acid (retention time ~3.5 min).
- By-products from incomplete sulfonylation (detectable via TLC using ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?
- Dose-Response Curves : Perform triplicate assays with standardized cell lines (e.g., HEK293 for enzyme inhibition) to minimize variability.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., carbonic anhydrase IX inhibition) .
- Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Docking Studies : Use AutoDock Vina to predict binding poses in the active site of target proteins (e.g., COX-2 or kinases). Focus on optimizing hydrogen bonds between the sulfonyl group and Arg120 in COX-2 .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F at the 4-position) with bioactivity using Hammett constants .
Q. What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be addressed?
- Challenges : Low solubility in common solvents and polymorphism.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
